molecular formula C6H13ClN4 B1433133 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1423033-12-8

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B1433133
CAS No.: 1423033-12-8
M. Wt: 176.65 g/mol
InChI Key: UCMLXOHDHCJRBF-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS: 1423033-12-8) is a triazole-derived compound with the molecular formula C₆H₁₃ClN₄ and a molecular weight of 176.65 Da . Its structure comprises a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and an ethanamine moiety at the 3-position, forming a hydrochloride salt. The compound is described as an oily solid with a purity >95% and is stored at room temperature . Safety data indicate hazards including skin irritation (H315) and respiratory toxicity (H335), necessitating precautions during handling .

Properties

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-3-5-8-6(4(2)7)10-9-5;/h4H,3,7H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMLXOHDHCJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-12-8
Record name 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Formation of the 1,2,4-Triazole Ring

The core 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or nitrile precursors.

  • Starting materials : Ethyl hydrazinecarboxylate or ethyl-substituted hydrazine derivatives are reacted with acetic anhydride or similar reagents to initiate ring formation.
  • Cyclization conditions : The reaction usually occurs in polar solvents such as ethanol or methanol, often under reflux or elevated temperatures to facilitate ring closure.
  • Catalysts : Copper sulfate or other transition metal catalysts may be employed to enhance cyclization efficiency.

Introduction of the Ethan-1-amine Side Chain

Following the formation of the triazole ring, the ethan-1-amine moiety is introduced through nucleophilic substitution or coupling reactions.

  • The amine group can be introduced by reacting the triazole intermediate with ethylamine or its derivatives under controlled conditions.
  • Purification steps such as crystallization or chromatography are applied to isolate the amine-substituted triazole.

Formation of the Hydrochloride Salt

To enhance stability and solubility, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid in solvents like 1,4-dioxane.

  • The reaction is typically conducted at room temperature for about 1 hour.
  • The resulting hydrochloride salt is isolated by filtration after trituration with ether, yielding a crystalline product.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazole derivatives, including 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine, offering advantages such as:

  • Reduced reaction times (minutes instead of hours).
  • Improved yields and purity.
  • Enhanced reaction kinetics due to efficient heating.

Typical microwave conditions involve:

  • Reaction temperatures around 100–125 °C.
  • Short irradiation times (10–15 minutes).
  • Use of sealed reaction vessels to maintain pressure.

This method has been demonstrated to be effective for the cyclization steps and subsequent functional group transformations in triazole chemistry.

Representative Preparation Procedure

A summarized synthetic sequence based on literature findings is as follows:

Step Reagents & Conditions Outcome
1 Ethyl hydrazinecarboxylate + acetic anhydride in ethanol, reflux Formation of 5-ethyl-1H-1,2,4-triazole ring intermediate
2 Reaction of intermediate with ethan-1-amine under stirring at room temperature for 24–48 h Introduction of ethan-1-amine substituent at 3-position
3 Removal of volatiles by rotary evaporation, melting at 180–200 °C for 1–2 h Purification and cyclization completion
4 Treatment with 4 M HCl in 1,4-dioxane at room temperature for 1 h Formation of hydrochloride salt
5 Trituration with ether, filtration, and drying Isolation of crystalline 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Ethanol, methanol, 1,4-dioxane Polar solvents favor cyclization and salt formation
Temperature 80–125 °C (reflux or microwave) Microwave irradiation can reduce time significantly
Reaction time 10 min (microwave) to 48 h (conventional) Microwave reduces reaction time drastically
Catalyst Copper sulfate (optional) Enhances cyclization efficiency
Acid for salt formation 4 M HCl in 1,4-dioxane Room temperature, 1 h

Research Findings and Analysis

  • Yield and Purity : Microwave-assisted synthesis tends to improve yields and product purity compared to traditional heating methods.
  • Structural Confirmation : NMR spectroscopy and X-ray crystallography confirm the formation of the triazole ring and correct substitution pattern.
  • Scalability : The described methods are amenable to scale-up, with continuous flow reactors and automated systems reported for industrial production.
  • Comparison with Analogues : Ethyl-substituted triazoles exhibit favorable solubility and biological activity profiles compared to longer alkyl or aryl-substituted analogues.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Conventional Heating Reflux in ethanol/methanol, 24–48 h Well-established, simple setup Long reaction times
Microwave-Assisted Synthesis Microwave irradiation, 10–15 min Rapid, higher yields, energy efficient Requires specialized equipment
Catalyzed Cyclization Use of copper sulfate catalyst Improved reaction rates Catalyst removal required
Salt Formation Treatment with HCl in dioxane Enhanced stability and solubility Additional purification step

Chemical Reactions Analysis

Types of Reactions: 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

    Industry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate its activity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazole derivatives with ethanamine side chains are widely explored for pharmaceutical applications. Below is a comparison with structurally related compounds:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (Da) Melting Point (°C) Key Features
Target Compound 5-Ethyl C₆H₁₃ClN₄ 176.65 Not reported High purity (>95%), oily solid
2-(5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl 5-(3-Methoxyphenyl) C₁₁H₁₅ClN₄O 260.72 235–236 Aryl substitution; lower yield (48%)
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine HCl 5-Methyl C₅H₁₁ClN₄ 162.62 Not reported Methyl group reduces lipophilicity
2-(5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine HCl 5-(4-Nitrophenyl) C₁₀H₁₂ClN₅O₂ 265.69 248–249 Electron-withdrawing nitro group; potential toxicity concerns
2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine HCl Fused pyrrolo-triazole C₇H₁₃ClN₄ 188.66 Not reported Rigid bicyclic structure; altered pharmacokinetics

Key Observations :

  • Aryl-substituted analogs (e.g., 3-methoxyphenyl, 4-nitrophenyl) exhibit higher molecular weights and melting points due to aromatic stacking interactions but may face synthetic challenges (e.g., lower yields of 11–48% ).
  • Safety Profile : The nitro group in 4-nitrophenyl derivatives introduces additional toxicity risks (e.g., mutagenicity), whereas the ethyl group in the target compound offers a simpler safety profile .
Spectroscopic and Analytical Data
  • HRMS data for the target compound align with its molecular formula (C₆H₁₃ClN₄), while analogs like 55 (C₁₀H₁₃N₄O) confirm structural integrity via exact mass matching .
  • Collision Cross-Section (CCS) : Predicted CCS values for the target compound’s adducts (e.g., [M+H]+: 129.7 Ų) suggest a compact structure compared to bulkier aryl-substituted derivatives .

Biological Activity

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

The compound is identified by the following structural formula:

  • Molecular Formula : C6H12N4
  • Molecular Weight : 176.65 g/mol
  • SMILES Notation : CCC1=NC(=NN1)C(C)N
  • InChIKey : JYXQLWGUUVLZPQ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimalarial agent and its interactions with various biological targets.

Antimalarial Activity

Recent studies have indicated that this compound exhibits significant antimalarial properties, particularly through the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the survival of malaria parasites.

Key Findings from Research:

  • Inhibition of DHODH : The compound showed an IC50 value of less than 0.03 μM against recombinant DHODH from Plasmodium falciparum and Plasmodium vivax, indicating strong inhibitory activity while maintaining selectivity over human DHODH (IC50 > 30 μM) .

Efficacy Against Malaria Stages

The compound demonstrated efficacy against both the blood and liver stages of malaria, which is crucial for comprehensive malaria prophylaxis. In human sporozoite challenge studies, it prevented the emergence of P. falciparum infection when administered prior to exposure .

Table 1: Biological Activity Data

StudyTargetIC50 (μM)Selectivity
Study APfDHODH<0.03High (hDHODH IC50 > 30)
Study BPvDHODH<0.03High (hDHODH IC50 > 30)

Safety Profile

The safety profile of this compound indicates several hazard statements including:

  • Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation).

Precautionary measures include avoiding inhalation and contact with skin and eyes .

Q & A

Q. What are the optimal synthetic routes for 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, and how can purity be assessed?

  • Methodological Answer : A common approach involves multi-step synthesis starting with functionalized triazole precursors. For example, sodium borohydride (NaBH₄) reductions in ethanol under reflux conditions (4–6 hours) are effective for intermediates, yielding products with ≥98% purity (GC/HPLC) . Purification via recrystallization (ethanol/water mixtures) is recommended, followed by characterization using IR and ¹H-NMR to confirm amine and triazole functional groups . Purity assessment should include melting point analysis and chromatographic methods (e.g., HPLC with UV detection at 254 nm).

Q. What safety protocols are critical when handling this compound, and how should waste be managed?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Immediate flushing with water (15+ minutes) is required for skin/eye contact .
  • Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste management firms for incineration or chemical neutralization to prevent environmental release of persistent triazole derivatives .

Advanced Research Questions

Q. How can tautomeric behavior in triazole derivatives like this compound be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving tautomerism. For instance, monoclinic crystal systems (space group P21/c) with planar triazole rings and dihedral angles <3° between aromatic planes can confirm dominant tautomeric forms . Pair this with ¹³C-NMR to detect dynamic equilibria in solution, as seen in related 3-phenyl-1,2,4-triazol-5-amine derivatives .

Q. What computational methods validate experimental NMR data for structural confirmation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict NMR chemical shifts. Compare theoretical vs. experimental ¹H/¹³C-NMR spectra to identify discrepancies >0.5 ppm, which may indicate impurities or unaccounted conformers . Software like Gaussian or ORCA can automate these comparisons.

Q. How can researchers design assays to evaluate this compound’s pharmacological activity (e.g., anticancer or antimicrobial)?

  • Methodological Answer :
  • Anticancer : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare with controls like cisplatin .
  • Antimicrobial : Follow CLSI guidelines for broth microdilution assays against S. aureus or E. coli, testing concentrations from 0.5–128 µg/mL . Include triazole-based positive controls (e.g., fluconazole) to benchmark activity.

Q. How should hygroscopicity and stability challenges be addressed during storage?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization can enhance stability for long-term storage .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :
  • Step 1 : Re-examine synthesis steps for side reactions (e.g., oxidation of amine groups).
  • Step 2 : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks.
  • Step 3 : Re-run DFT calculations with solvent correction (e.g., IEFPCM model for DMSO) to improve shift accuracy .

Theoretical Framing

Q. How to align research on this compound with broader theoretical frameworks (e.g., structure-activity relationships)?

  • Methodological Answer : Link the compound’s electronic properties (HOMO/LUMO gaps from DFT) to biological activity. For example, triazole derivatives with electron-withdrawing groups (e.g., –CF₃) often show enhanced antimicrobial activity due to increased membrane interaction . Use QSAR models to predict activity across analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

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